molecular formula C17H20N2O3S B5323974 N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide

N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide

Cat. No. B5323974
M. Wt: 332.4 g/mol
InChI Key: FZXISVZGSHVYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide, commonly known as DMSO, is a widely used organic solvent in scientific research. It is a colorless, odorless, and highly polar liquid that has the ability to dissolve both polar and non-polar compounds. Due to its unique properties, DMSO has become an essential tool in many fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of DMSO is not fully understood. However, it is believed that DMSO has the ability to disrupt the hydrogen bonding network in water, which leads to an increase in the solubility of hydrophobic compounds. DMSO also has the ability to penetrate cell membranes, which makes it an effective vehicle for drug delivery.
Biochemical and physiological effects:
DMSO has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which makes it useful in the treatment of conditions such as arthritis and other inflammatory disorders. DMSO has also been shown to have antioxidant properties, which makes it useful in the prevention of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMSO is its ability to dissolve both polar and non-polar compounds. This makes it a versatile solvent that can be used in a wide range of experiments. DMSO is also readily available and relatively inexpensive. However, DMSO has some limitations. It can be toxic to cells at high concentrations, and it can interfere with some assays. In addition, DMSO has a strong odor that can be unpleasant and can interfere with some experiments.

Future Directions

There are many potential future directions for the use of DMSO in scientific research. One area of research is the development of new drug delivery systems that use DMSO as a vehicle. Another area of research is the use of DMSO in the preservation of cells and tissues for transplantation. Additionally, there is ongoing research into the potential therapeutic uses of DMSO in the treatment of various diseases.

Synthesis Methods

DMSO is synthesized from dimethyl sulfide and chlorosulfonic acid. The reaction takes place under controlled conditions and yields a high-purity product. The synthesis process involves several steps, including purification and distillation, to ensure the final product is of the highest quality.

Scientific Research Applications

DMSO is a versatile solvent that is widely used in scientific research. It is commonly used to dissolve and solubilize a wide range of compounds, including proteins, peptides, and nucleic acids. DMSO is also used as a cryoprotectant for the preservation of cells and tissues. In addition, DMSO has been used as a vehicle for drug delivery in pharmacology and as a reagent in organic synthesis.

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-5-6-14(11-13(12)2)17(20)18-15-7-9-16(10-8-15)23(21,22)19(3)4/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXISVZGSHVYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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